

4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methylpyridazine**

Cat. No.: **B073047**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent, impart a distinct reactivity profile that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of **4-methylpyridazine**, complete with tabulated data, detailed experimental protocols, and visualizations of its chemical behavior.

Chemical and Physical Properties

4-Methylpyridazine is a colorless to pale yellow liquid at room temperature, soluble in organic solvents and exhibiting limited solubility in water.^[1] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂	[2]
Molecular Weight	94.11 g/mol	[2]
Boiling Point	98-100 °C at 11 mmHg	
Melting Point	Data not consistently available	
Density	1.06 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.521	

Chemical Properties

Property	Value	Reference
IUPAC Name	4-methylpyridazine	[2]
CAS Number	1120-88-3	[2]
pKa (of conjugate acid)	~3.3	[2]
LogP	-0.3	[2]
Water Solubility	Miscible	[3] [4]

Spectral Data

Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring.
¹³ C NMR	Resonances for the methyl carbon and the four unique aromatic carbons of the pyridazine ring.
IR	Characteristic peaks for C-H (aromatic and aliphatic) and C=N stretching vibrations.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 94.

Reactivity of 4-Methylpyridazine

The reactivity of **4-methylpyridazine** is governed by the presence of the two nitrogen atoms in the aromatic ring, which are electron-withdrawing and influence the electron density distribution. This makes the pyridazine ring generally less susceptible to electrophilic attack compared to benzene but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions and is a key step in the synthesis of various functionalized derivatives.

Disclaimer: This is a representative protocol based on general procedures for the N-oxidation of pyridine derivatives.^[5] Specific reaction conditions for **4-methylpyridazine** may require optimization.

Materials:

- **4-Methylpyridazine**
- Hydrogen peroxide (30% solution)
- Acetic acid
- Sodium bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Heating mantle with temperature control

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **4-methylpyridazine** (1 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-methylpyridazine**-N-oxide.
- The product can be further purified by recrystallization or column chromatography.

N-Methylation

The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing for alkylation reactions, such as N-methylation, to form pyridazinium salts.

Disclaimer: This is a representative protocol based on general procedures for the N-alkylation of pyridines.

Materials:

- **4-Methylpyridazine**

- Methyl iodide
- Anhydrous diethyl ether or acetone
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

Procedure:

- Dissolve **4-methylpyridazine** (1 equivalent) in anhydrous acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add methyl iodide (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature or under gentle reflux for several hours. The formation of a precipitate (the pyridazinium salt) should be observed.
- After the reaction is complete (monitored by TLC), cool the mixture and collect the solid product by filtration.
- Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the 1-methyl-4-methylpyridazin-1-ium iodide.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration and halogenation require harsh conditions and often result in low yields. The substitution, when it occurs, is directed to the positions less deactivated by the nitrogen atoms. For **4-methylpyridazine**, the likely position for electrophilic attack would be C5.

Disclaimer: This is a representative protocol adapted from the nitration of similar pyridine-N-oxides. Direct nitration of **4-methylpyridazine** is challenging. The N-oxide is more reactive

towards electrophilic substitution.[\[6\]](#)

Materials:

- **4-Methylpyridazine-N-oxide**
- Fuming nitric acid
- Concentrated sulfuric acid
- Ice bath
- Sodium carbonate solution
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- In a flask cooled in an ice-salt bath, slowly add **4-methylpyridazine-N-oxide** (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
- After the addition, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.
- Cool the reaction mixture and pour it carefully onto crushed ice.
- Neutralize the acidic solution with a sodium carbonate solution until it is basic.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitrated product.
- Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution

The pyridazine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring. The positions ortho and para to the ring nitrogens are the most activated for this type of reaction. For instance, a chloropyridazine derivative can be synthesized from a pyridazinone, which can then undergo nucleophilic substitution.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Disclaimer: This is a generalized two-step protocol illustrating the principle of nucleophilic aromatic substitution on a pyridazine ring.[\[1\]](#)

Step 1: Synthesis of 4-Methyl-6-chloropyridazine (Hypothetical)

Materials:

- 4-Methylpyridazin-6(1H)-one (hypothetical starting material)
- Phosphorus oxychloride (POCl_3)
- Round-bottom flask
- Reflux condenser
- Heating mantle

Procedure:

- Carefully add 4-methylpyridazin-6(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture under reflux for several hours.
- After cooling, pour the reaction mixture cautiously onto crushed ice.
- Neutralize the solution with a base (e.g., sodium carbonate).
- Extract the product with a suitable organic solvent (e.g., chloroform).

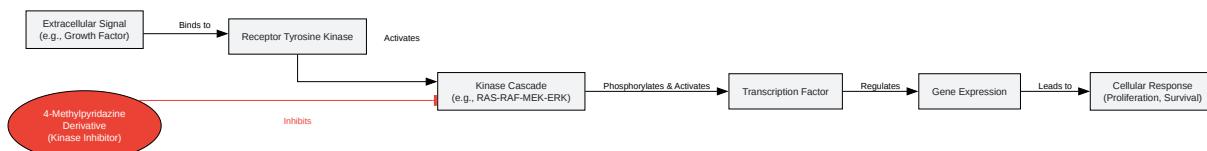
- Dry the organic layer, filter, and remove the solvent to obtain the crude 4-methyl-6-chloropyridazine.
- Purify by distillation or chromatography.

Step 2: Nucleophilic Substitution with an Amine

Materials:

- 4-Methyl-6-chloropyridazine
- Amine (e.g., piperidine)
- Solvent (e.g., ethanol or DMF)
- Base (e.g., potassium carbonate) (optional)

Procedure:


- Dissolve 4-methyl-6-chloropyridazine and the amine (1-2 equivalents) in a suitable solvent in a round-bottom flask.
- If the amine salt is formed, a non-nucleophilic base can be added to neutralize the acid.
- Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent.
- Separate the organic layer, dry it, and evaporate the solvent to get the crude product.
- Purify the product by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

While **4-methylpyridazine** itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[9][10][11] Many of these activities are attributed to the ability of the pyridazine scaffold to act as a hinge-binding motif in various protein kinases. Inhibition of these kinases can disrupt cellular signaling pathways that are often dysregulated in diseases like cancer.

A common mechanism of action for pyridazine-based drugs is the inhibition of kinase signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.

[Click to download full resolution via product page](#)

Caption: A generic kinase signaling pathway often targeted by pyridazine-based inhibitors.

Conclusion

4-Methylpyridazine is a versatile heterocyclic compound with a rich and complex reactivity profile. Its ability to undergo a variety of chemical transformations, including N-oxidation, N-methylation, and nucleophilic substitution, makes it a valuable precursor for the synthesis of diverse molecular architectures. The derivatives of **4-methylpyridazine** have demonstrated significant potential in drug discovery, particularly as inhibitors of key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and reactivity of **4-methylpyridazine**, offering valuable insights for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of its reaction scope and the biological activities of its derivatives will undoubtedly continue to yield novel and important discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylpyridazine | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073047#4-methylpyridazine-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com